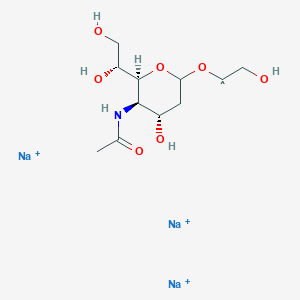

Pubchem_57369830

Description

BenchChem offers high-quality Pubchem_57369830 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pubchem_57369830 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70431-34-4 |

|---|---|

Molecular Formula |

C11H21NNa3O7+3 |

Molecular Weight |

348.26 g/mol |

IUPAC Name |

trisodium;N-[(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-6-(2-hydroxyethoxy)oxan-3-yl]acetamide |

InChI |

InChI=1S/C11H21NO7.3Na/c1-6(15)12-10-7(16)4-9(18-3-2-13)19-11(10)8(17)5-14;;;/h7-11,13-14,16-17H,2-5H2,1H3,(H,12,15);;;/q;3*+1/t7-,8+,9?,10+,11+;;;/m0.../s1 |

InChI Key |

VMPGGOWTCOMEBM-XAIQJKFESA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@@H]1[C@@H](CO)O)O[CH]CO)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(CO)O)O[CH]CO)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: AT7519 Mechanism of Action in Cancer Cells

[1]

Executive Summary

AT7519 is a second-generation, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor with a distinct pharmacological profile characterized by high potency against CDK9 (<10 nM) , followed by CDK1, CDK2, CDK4, CDK5, and CDK6.[1] Unlike early-generation CDK inhibitors (e.g., flavopiridol) that suffered from narrow therapeutic windows, AT7519 demonstrates a dual mechanism of action:

-

Transcriptional Paralysis: Inhibition of CDK9 prevents RNA Polymerase II (RNA Pol II) C-terminal domain (CTD) phosphorylation, leading to the rapid depletion of short-lived anti-apoptotic proteins, most notably Mcl-1 .

-

Cell Cycle Blockade: Inhibition of CDK1/2 and CDK4/6 arrests cells at the G0/G1 and G2/M checkpoints.

This guide details the molecular causality of AT7519, providing researchers with validated protocols to assess its efficacy and mechanism in preclinical models.

Molecular Pharmacology & Target Profile

AT7519 binds to the ATP-binding pocket of CDKs.[1] Its potency hierarchy is critical for interpreting experimental data; low-dose effects are likely CDK9-driven, while higher doses recruit cell cycle blockade.

Table 1: AT7519 Kinase Inhibitory Profile (Cell-Free Assays)

| Target Kinase | IC50 (nM) | Biological Consequence of Inhibition |

| CDK9 | <10 | Primary Driver: Inhibition of transcription elongation; Mcl-1 downregulation. |

| CDK5 | 13 | Neuronal signaling; potential role in metastasis suppression. |

| CDK2 | 47 | G1/S transition block; inhibition of Rb phosphorylation. |

| CDK4 | 100 | G1 arrest; inhibition of Rb phosphorylation. |

| CDK6 | 170 | G1 arrest; redundant with CDK4. |

| CDK1 | 210 | G2/M arrest; mitotic collapse. |

| GSK-3β | 89 | Paradoxical Effect: Cellular treatment often leads to GSK-3β activation (via dephosphorylation at Ser9).[2] |

Analyst Note: While biochemical assays show GSK-3β inhibition, cellular data in Multiple Myeloma (MM) models suggest AT7519 leads to GSK-3β activation (loss of inhibitory Ser9 phosphorylation), contributing to apoptosis.[2]

Mechanistic Pathways

The therapeutic efficacy of AT7519 relies on the "addiction" of cancer cells to continuous transcription of survival factors.

The CDK9-Mcl-1 Axis (Transcriptional Inhibition)

CDK9, part of the Positive Transcription Elongation Factor b (P-TEFb) complex, phosphorylates the Serine-2 (Ser2) residues on the CTD of RNA Pol II. This phosphorylation is required for productive transcriptional elongation.[3]

-

Mechanism: AT7519 inhibits CDK9

Loss of RNA Pol II Ser2 Phosphorylation -

Impact: mRNAs with short half-lives are depleted first. Mcl-1 (half-life ~2-4 hours) is the critical effector. Its loss frees pro-apoptotic proteins (e.g., Bim, Bak), triggering mitochondrial outer membrane permeabilization (MOMP).

Cell Cycle Arrest[5]

-

G1/S Block: Inhibition of CDK2/Cyclin E and CDK4/6/Cyclin D prevents Rb phosphorylation. Hypo-phosphorylated Rb sequesters E2F transcription factors, halting S-phase entry.

-

G2/M Block: Inhibition of CDK1/Cyclin B prevents entry into mitosis.

Visualization: AT7519 Signaling Network

The following diagram illustrates the dual-pathway dominance of AT7519.

Figure 1: AT7519 Mechanism of Action.[4][2][5][6][7][8] Red lines indicate inhibition; black lines indicate promotion. The primary apoptotic driver is the CDK9-mediated loss of Mcl-1.

Experimental Protocols for Validation

To rigorously validate AT7519 activity in your specific cancer model, you must demonstrate both target engagement (biomarkers) and phenotypic outcome.

Protocol A: Validation of CDK9 Inhibition (RNA Pol II CTD Blot)

Rationale: Measuring total RNA Pol II is insufficient. You must detect the specific loss of Phospho-Ser2 to confirm CDK9 blockade.

Materials:

-

Antibody: Anti-RNA Polymerase II CTD phospho-Ser2 (Clone 3E10 or equivalent).

-

Control: Anti-Total RNA Polymerase II (Clone 8WG16).

-

Lysate Buffer: RIPA + Phosphatase Inhibitors (Na3VO4, NaF) are mandatory .

Workflow:

-

Treatment: Seed cells (e.g., HCT116, MM.1S) at

cells/mL. Treat with AT7519 (0, 50, 200, 500 nM) for 4 hours .-

Note: 4 hours is sufficient for Ser2 dephosphorylation; longer points measure downstream apoptosis.

-

-

Lysis: Wash with ice-cold PBS containing 1mM Na3VO4. Lyse immediately on ice.

-

Western Blot: Run on 4-12% Gradient Gel (Pol II is large: ~220 kDa).

-

Readout:

-

Positive Result: Dose-dependent disappearance of the upper band (Hyper-phosphorylated IIo) and accumulation of the lower band (Hypo-phosphorylated IIa) or specific loss of Ser2 signal.

-

Downstream Check: Probe for Mcl-1 . It should disappear by 4-6 hours.

-

Protocol B: Cell Cycle & Apoptosis Multiplexing

Rationale: Distinguish between cytostatic effects (arrest) and cytotoxic effects (apoptosis).

Workflow:

-

Treatment: Treat cells with AT7519 (IC50 and 5x IC50) for 24 hours.

-

Staining: Use Propidium Iodide (PI) for DNA content and Annexin V-FITC for membrane asymmetry.

-

Flow Cytometry:

-

Gating: Gate out doublets (Area vs. Width).

-

Analysis:

-

Sub-G1 Population: Indicates DNA fragmentation (Apoptosis).

-

G2/M Accumulation: Indicates CDK1 inhibition (High dose).

-

G1 Accumulation: Indicates CDK4/6/2 inhibition (Lower dose).

-

-

Visualization: Experimental Logic Flow

Figure 2: Validation Workflow. Short-term exposure confirms molecular mechanism (CDK9); long-term exposure confirms phenotypic efficacy.

Clinical Translation & Limitations

Efficacy in Hematologic Malignancies

AT7519 has shown the most promise in Multiple Myeloma (MM), Mantle Cell Lymphoma (MCL), and Chronic Lymphocytic Leukemia (CLL).

-

Why? These cancers are often "Mcl-1 addicted." The rapid turnover of Mcl-1 makes them hypersensitive to the transcriptional pausing induced by CDK9 inhibition.

-

Biomarker: In clinical trials, reduction in p-Rb and Ki67 in skin punch biopsies has served as a surrogate marker for systemic CDK inhibition.

Toxicity Profile (Adverse Events)

The lack of selectivity (Pan-CDK) leads to off-target toxicities limiting the Maximum Tolerated Dose (MTD).

-

QTc Prolongation: A common DLT for this class.

-

Mucositis/Neutropenia: Resulting from the inhibition of proliferation in healthy epithelial and bone marrow cells (CDK1/2 effect).

References

-

Squires, M. S., et al. (2009).[2] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[4][1][2][5][6][7] Molecular Cancer Therapeutics.[4]

-

Santo, L., et al. (2010).[9] AT7519, A novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition.[6] Oncogene.

-

Dolman, M. E., et al. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma.[1] Clinical Cancer Research.

-

Mahadevan, D., et al. (2011).[9][10] A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors.[9][11] Annals of Oncology.

-

Chen, B., et al. (2023).[5] The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest.[5] Cell Death Discovery.

Sources

- 1. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CDK19 inhibitors and how do they work? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Deep Dive: The Structural & Functional Pharmacochemistry of AT7519

Executive Summary & Molecular Identity

AT7519 is a potent, small-molecule Cyclin-Dependent Kinase (CDK) inhibitor belonging to the pyrazole-3-carboxamide class.[1] Originally discovered using fragment-based X-ray crystallography, it was designed to target the ATP-binding cleft of CDKs, specifically CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9. Its structural efficacy lies in its ability to mimic the purine ring of ATP, allowing it to competitively inhibit phosphorylation events critical for cell cycle progression and transcription.

This guide dissects the chemical architecture, synthetic pathways, and validation protocols required for the research and development of AT7519.

Table 1: Physicochemical Profile

| Property | Specification |

| Common Name | AT7519 |

| IUPAC Name | 4-[(2,6-dichlorobenzoyl)amino]-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide |

| CAS Number | 844442-38-2 (Free base) / 902135-91-5 (HCl salt) |

| Molecular Formula | C₁₆H₁₇Cl₂N₅O₂ |

| Molecular Weight | 382.24 g/mol |

| Solubility | DMSO (>16 mg/mL); Ethanol (<1 mg/mL); Water (<1 mg/mL) |

| pKa | ~9.5 (Piperidine nitrogen), ~12.5 (Pyrazole NH) |

| Appearance | White to off-white solid |

Structural Elucidation & Binding Mode (SAR)

The chemical structure of AT7519 is not accidental; it is a result of rigorous Structure-Activity Relationship (SAR) optimization. The molecule is composed of three distinct pharmacophoric regions, each serving a specific biological function within the CDK active site.

The Pharmacophore Map

-

The Pyrazole Core (Hinge Binder): The 1H-pyrazole moiety acts as the anchor. It forms critical hydrogen bonds with the "hinge region" of the kinase (specifically residues Leu83 in CDK2), mimicking the adenine ring of ATP.

-

The 2,6-Dichlorophenyl Group (Hydrophobic Pocket): This moiety occupies the hydrophobic pocket adjacent to the ATP binding site. The chlorine atoms provide steric bulk and lipophilicity, ensuring high affinity and selectivity against other kinases.

-

The Piperidine Tail (Solvent Interaction): The piperidine ring extends towards the solvent front. This improves the molecule's water solubility and pharmacokinetic properties (oral bioavailability) while offering a handle for additional hydrogen bonding.

Visualization: Structural Logic of AT7519

The following diagram illustrates the functional logic of the AT7519 structure.

Caption: Functional decomposition of AT7519 showing the interaction of specific chemical moieties with the CDK kinase domain.

Synthetic Pathway (Technical Route)

The synthesis of AT7519 typically follows a convergent route, optimizing for the installation of the amide bonds on the pyrazole scaffold.

Retrosynthetic Analysis

The molecule is disassembled into three precursors:

-

4-nitro-1H-pyrazole-3-carboxylic acid (Core).

-

2,6-dichlorobenzoyl chloride (Left Wing).

-

4-amino-1-Boc-piperidine (Right Wing).

Step-by-Step Synthesis Protocol

Step 1: Amide Coupling (Right Wing Installation)

-

Reagents: 4-nitro-1H-pyrazole-3-carboxylic acid, 4-amino-1-Boc-piperidine, EDC/HOBt (coupling agents), DIPEA.

-

Process: The carboxylic acid of the pyrazole is activated and coupled with the amine of the protected piperidine.[1]

-

Intermediate: tert-butyl 4-[(4-nitro-1H-pyrazole-3-carbonyl)amino]piperidine-1-carboxylate.

Step 2: Nitro Reduction

-

Reagents: H₂ (gas), Pd/C (catalyst), Methanol.

-

Process: Catalytic hydrogenation reduces the 4-nitro group on the pyrazole ring to a primary amine (4-amino).

-

Critical Control: Ensure complete reduction to avoid nitroso impurities.

Step 3: Acylation (Left Wing Installation)

-

Reagents: 2,6-dichlorobenzoyl chloride, Triethylamine, THF.

-

Process: The newly formed pyrazole amine attacks the acyl chloride.

-

Selectivity: The reaction must be controlled to prevent bis-acylation.

Step 4: Deprotection

-

Reagents: HCl in Dioxane or TFA in DCM.

-

Process: Removal of the Boc protecting group on the piperidine nitrogen yields the final AT7519 salt.

Visualization: Synthetic Workflow

Caption: Step-wise chemical synthesis of AT7519 from nitro-pyrazole precursor to final active pharmaceutical ingredient.

Analytical Protocols & Quality Control

To ensure the integrity of AT7519 used in assays, the following analytical methods are standard.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 230 nm (amide bonds).

-

Retention Time: AT7519 typically elutes as a sharp peak; impurities (such as the des-chloro analog) will elute earlier.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) Diagnostic Peaks:

-

δ 13.5 ppm (s, 1H): Pyrazole NH (Broad, exchangeable).

-

δ 10.8 ppm (s, 1H): Amide NH (linked to dichlorophenyl).

-

δ 8.5 ppm (d, 1H): Amide NH (linked to piperidine).

-

δ 7.4–7.6 ppm (m, 3H): Aromatic protons of the dichlorophenyl ring.

-

δ 8.2 ppm (s, 1H): Pyrazole CH.

Biological Mechanism of Action

AT7519 is a multi-targeted CDK inhibitor. Its primary mechanism involves the competitive inhibition of ATP binding to the kinase active site.

Pathway Inhibition

-

Cell Cycle Arrest: By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to E2F transcription factors, preventing the transcription of genes required for S-phase entry (DNA replication).

-

Transcriptional Repression: By inhibiting CDK9, AT7519 blocks the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.

Visualization: Signaling Cascade

Caption: Mechanism of Action showing dual inhibition of Cell Cycle (Rb pathway) and Transcription (RNA Pol II pathway).

References

-

Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry.

-

Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines."[2] Molecular Cancer Therapeutics.[2]

-

Santo, L., et al. (2010). "AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition."[2] Oncogene.

-

PubChem Database. "Compound Summary for CID 11338033: AT7519." National Library of Medicine.

-

RCSB PDB. "Crystal Structure of CDK2 in complex with AT7519 (PDB ID: 2VU3)." Protein Data Bank.

Sources

Technical Whitepaper: AT7519 – CDK Inhibitor Profile and Application

Executive Summary

AT7519 is a potent, small-molecule multi-cyclin-dependent kinase (CDK) inhibitor derived from fragment-based drug discovery.[1][2] Unlike first-generation non-selective CDK inhibitors, AT7519 exhibits a distinct profile of high potency against CDK9 , CDK5 , and CDK2 , with moderate activity against CDK1 , CDK4 , and CDK6 .

This guide details the biological activity, mechanism of action (MOA), and validated experimental protocols for AT7519. It is designed for researchers investigating cell cycle dysregulation and transcriptional addiction in oncology, specifically in solid tumors, multiple myeloma (MM), and neuroblastoma.

Chemical Biology & Target Specificity[3]

AT7519 functions as an ATP-competitive inhibitor. Its efficacy is driven by a dual-mechanism:

-

Cell Cycle Arrest: Inhibition of CDK1, CDK2, and CDK4/6 prevents the phosphorylation of Retinoblastoma protein (Rb), blocking the G1/S and G2/M phase transitions.

-

Transcriptional Repression: Potent inhibition of CDK9 (P-TEFb) prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), leading to the downregulation of short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP).

Potency Profile (IC50)

The following data represents the consensus inhibitory concentration (IC50) values across standard kinase assays. Note the exceptional potency against CDK9, which positions AT7519 as a strong transcriptional inhibitor.

| Target Kinase | IC50 (nM) | Biological Consequence of Inhibition |

| CDK9 | < 10 | Transcriptional elongation block; Mcl-1 downregulation. |

| CDK5 | 13 – 18 | neuronal signaling; potential role in glioblastoma/migration. |

| CDK2 | 47 | G1/S transition block; Inhibition of Rb phosphorylation. |

| CDK4 | 100 | G1 arrest; Cyclin D partner inhibition. |

| CDK6 | 170 | G1 arrest; implicated in hematologic malignancies. |

| CDK1 | 190 – 210 | G2/M arrest; mitotic collapse. |

| CDK3 | > 10,000 | Minimal off-target activity. |

| CDK7 | > 10,000 | Minimal off-target activity. |

Mechanism of Action & Signaling Pathways[4]

The biological activity of AT7519 is characterized by the convergence of cell cycle blockade and the induction of apoptosis via transcriptional pausing.

Key Signaling Events

-

Rb Pathway: AT7519 inhibits CDK2/Cyclin E and CDK4/6/Cyclin D complexes. This prevents the hyperphosphorylation of Rb (Ser807/811), keeping E2F transcription factors sequestered and halting the cell cycle at G1.

-

RNA Pol II / Mcl-1 Axis: Inhibition of CDK9 prevents phosphorylation of RNA Pol II CTD at Serine 2. This halts transcriptional elongation.[3] Genes with short half-life mRNAs and proteins, such as MCL1 and MYCN, are rapidly depleted, triggering intrinsic apoptosis.

-

GSK-3β Activation: In Multiple Myeloma models, AT7519 has been shown to reduce GSK-3β phosphorylation (Ser9), leading to its activation and subsequent pro-apoptotic signaling, independent of transcriptional effects.[3]

Pathway Visualization

The following diagram illustrates the dual-mechanism cascade triggered by AT7519.

Figure 1: AT7519 Dual Mechanism of Action: Simultaneous blockade of Cell Cycle progression and Transcriptional Elongation.

Experimental Protocols

To generate reproducible data with AT7519, experimental conditions must be rigorously controlled. The following protocols are optimized for validating target engagement and phenotypic efficacy.

Protocol A: Validation of Target Engagement (Western Blot)

Objective: Confirm inhibition of CDK2/4/6 (via p-Rb) and CDK9 (via p-RNA Pol II). Cell Line Models: HCT116 (Colon), MM.1S (Myeloma), or SH-SY5Y (Neuroblastoma).

-

Preparation:

-

Seed cells at

cells/well in 6-well plates. Allow 24h adhesion. -

Control: Treat with DMSO (0.1%).

-

Treatment: Treat with AT7519 at 50 nM, 200 nM, and 500 nM for 4 to 6 hours .

-

Note: Short exposure (4-6h) is critical to distinguish direct target inhibition from secondary apoptotic effects.

-

-

Lysis & Extraction:

-

Wash 2x with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

-

Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

-

Sonicate briefly (3x 5 sec) to shear DNA (critical for solubilizing RNA Pol II).

-

-

Immunoblotting Targets:

Protocol B: In Vivo Xenograft Efficacy

Objective: Assess tumor growth inhibition (TGI) in a murine model.[1][3][4]

-

Tumor Implantation:

-

Inject

HCT116 cells subcutaneously into the flank of female nude mice (nu/nu). -

Allow tumors to reach 100–150 mm³ before randomization.

-

-

Dosing Regimen:

-

Monitoring:

-

Measure tumor volume using calipers:

. -

PD Biomarker Check: Harvest 3 tumors at Day 5 (2h post-dose) to validate mechanism via IHC (Ki67 reduction, Cleaved Caspase-3 induction).

-

Experimental Workflow Diagram

The following flowchart outlines the logical progression for validating AT7519 in a new disease model.

Figure 2: Step-wise validation workflow for AT7519 in preclinical models.

Clinical & Translational Context

AT7519 has advanced into Phase I/II clinical trials, demonstrating a manageable safety profile with evidence of pharmacodynamic activity in patients.[2]

-

Biomarkers in Clinic: Clinical studies have successfully utilized p-Rb and Ki67 levels in skin biopsies and surrogate tissues to monitor drug activity.

-

Limiting Toxicities: QTc prolongation has been observed at high doses, necessitating careful dosing schedules (e.g., QDx5 rather than continuous infusion).

-

Therapeutic Window: The compound shows particular promise in MYCN-amplified neuroblastoma and Multiple Myeloma , where the dual inhibition of cell cycle and transcriptional super-enhancers (via CDK9) creates a synthetic lethal effect.

References

-

Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[1][2][3] Molecular Cancer Therapeutics.

-

Santo, L., et al. (2010). AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition.[6] Oncogene.

-

Dolman, M. E., et al. (2014). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research.

-

Mahadevan, D., et al. (2011). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of Oncology.

-

Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design.[7] Journal of Medicinal Chemistry.

Sources

- 1. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. astx.com [astx.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

Technical Deep Dive: AT7519 in Cell Cycle Regulation & Transcriptional Suppression

[1]

Executive Summary

AT7519 is a potent, second-generation small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2] Unlike early-generation CDK inhibitors that suffered from poor selectivity, AT7519 exhibits a distinct multi-targeted profile, potently inhibiting CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1]

For researchers and drug developers, AT7519 represents a dual-mechanism tool:

-

Cell Cycle Arrest: It physically blocks cell cycle progression at the G0/G1 and G2/M boundaries by inhibiting the kinase activity required for phase transitions.[1]

-

Transcriptional Suppression: By inhibiting CDK9 (a component of P-TEFb), it prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD), leading to the downregulation of short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP).[1]

This guide details the mechanistic underpinnings of AT7519, provides rigorous experimental protocols for its validation, and visualizes the signaling cascades it disrupts.[1]

Mechanistic Architecture

Kinase Selectivity Profile

AT7519 functions as a competitive inhibitor of ATP binding within the active cleft of the CDK enzymes.[1] Its potency is highest against CDK9, which explains its profound effect on global transcription and apoptosis induction in "transcription-addicted" cancers (e.g., Multiple Myeloma, MCL).[1]

Table 1: AT7519 Inhibitory Potency (IC50 Values)

| Target Kinase | Function | IC50 (nM) | Biological Consequence of Inhibition |

| CDK9 | Transcriptional Elongation | <10 | Blockade of RNA Pol II CTD phosphorylation; downregulation of Mcl-1.[1] |

| CDK5 | Neuronal/Cellular Signaling | 13 | Modulation of cytoskeletal dynamics and apoptosis.[1] |

| CDK2 | G1/S Transition | 47 | Hypophosphorylation of Rb; G1 arrest.[1] |

| CDK4 | G1 Phase Progression | 100 | Prevention of Cyclin D complex activity; G1 arrest.[1] |

| CDK6 | G1 Phase Progression | 170 | Synergistic G1 arrest with CDK4 inhibition.[1] |

| CDK1 | G2/M Transition | 210 | G2/M arrest; prevention of mitotic entry.[1] |

Note: AT7519 is generally inactive against non-CDK kinases, with the notable exception of GSK3β (IC50 ~89 nM), which may contribute to its apoptotic effects via the Wnt signaling pathway.[1]

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of AT7519: the direct blockade of cell cycle progression and the induction of apoptosis via transcriptional pausing.[1]

Caption: AT7519 dual-inhibition pathway. Red lines indicate inhibition by AT7519; black lines indicate physiological signaling.[1]

Cell Cycle Regulation Dynamics[1][2][3]

The G1/S Blockade

AT7519 prevents the phosphorylation of the Retinoblastoma protein (Rb).[1][3] In its unphosphorylated state, Rb binds tightly to E2F transcription factors, preventing the transcription of genes necessary for DNA replication.[1]

-

Mechanism: Inhibition of CDK4/6-Cyclin D and CDK2-Cyclin E complexes.[1]

-

Biomarker: Loss of p-Rb at Ser780 (CDK4 specific) and Thr821 (CDK2 specific).[1]

The G2/M Blockade

By inhibiting CDK1 (CDC2), AT7519 prevents the cell from entering mitosis.[1]

-

Mechanism: CDK1 is essential for the G2 to M transition.[1][4] Its inhibition results in accumulation of cells with 4N DNA content that cannot divide.[1]

-

Biomarker: Loss of PP1α phosphorylation at Thr320 (a direct CDK1 substrate).[1][4]

Transcriptional Apoptosis (The CDK9 Axis)

This is the "killer" mechanism for many cancer types.[1] CDK9 phosphorylates the Ser2 residue on the RNA Pol II CTD, which is required for productive transcriptional elongation.[1]

-

Causality: AT7519 inhibits CDK9

RNA Pol II pauses

Experimental Validation Framework

To validate AT7519 activity in your specific model, use the following self-validating protocols.

Protocol A: Flow Cytometry for Cell Cycle Phasing

Objective: Quantify the percentage of cells arrested in G1, S, and G2/M phases.[1]

Reagents: Propidium Iodide (PI), RNase A, 70% Ethanol.[1]

-

Seeding: Seed cells (e.g., HCT116, MM.1S) at

cells/well in 6-well plates. Allow 16h recovery. -

Treatment: Treat with AT7519 (titrate 50 nM – 500 nM) for 24 hours. Include a DMSO vehicle control (0.1%).

-

Harvest: Collect supernatant (floating cells) and trypsinized adherent cells.[1] Critical: Do not discard floating cells; they may be apoptotic.[1]

-

Fixation: Wash in PBS.[1] Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (overnight preferred).

-

Staining:

-

Wash cells 2x with PBS (centrifuge 500g, 5 min).

-

Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL PI + 100 µg/mL RNase A).[1]

-

Incubate 30 min at 37°C in the dark.

-

-

Analysis: Acquire >10,000 events on a flow cytometer (FL2/PE channel). Use ModFit or FlowJo to model G0/G1, S, and G2/M populations.[1]

Protocol B: Western Blotting for Pharmacodynamic Markers

Objective: Confirm target engagement via phosphorylation status.[1]

Lysis Buffer: RIPA or Triton X-100 buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.[1]

-

Treatment: Treat cells with AT7519 (e.g., 200 nM) for 4 to 24 hours .[1]

-

Lysis: Lyse cells on ice for 30 min. Clarify by centrifugation (14,000g, 10 min, 4°C).

-

Immunoblotting Targets:

-

Interpretation:

Experimental Workflow Visualization

Caption: Step-by-step workflow for validating AT7519 efficacy in vitro.[1]

References

-

Squires, M. S., et al. (2009).[1][5] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[1][2][4][3][5][6] Molecular Cancer Therapeutics, 8(2), 324–332.[1]

-

Santo, L., et al. (2010).[1][5] AT7519, A Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma via GSK-3β Activation and RNA Polymerase II Inhibition.[1] Oncogene, 29(16), 2325–2336.[1]

-

Mahadevan, D., et al. (2011).[1][5] A phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177.[1] British Journal of Cancer, 105, 319–326.[1] [1]

-

Cheng, Y., et al. (2023).[1][2] The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest.[1][2] Cell Death Discovery, 9, Article 11.[1] [1]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. astx.com [astx.com]

- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

AT7519: A Multi-Modal Cyclin-Dependent Kinase Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the eukaryotic cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] AT7519 distinguishes itself by targeting a broad spectrum of CDKs involved in both cell cycle progression and transcriptional control, leading to a multi-pronged attack on cancer cell proliferation and survival.[1][3] This guide provides an in-depth overview of the pharmacological properties of AT7519, including its mechanism of action, preclinical efficacy in various cancer models, and detailed protocols for its laboratory evaluation.

Mechanism of Action: A Dual Assault on Cell Cycle and Transcription

AT7519 exerts its anti-cancer effects through the inhibition of several key CDKs, leading to cell cycle arrest and induction of apoptosis.[1][4] Its primary targets include CDKs responsible for both the G1/S and G2/M transitions of the cell cycle, as well as those that regulate transcription.[4][5]

Inhibition of Cell Cycle Progression

AT7519 potently inhibits CDK1, CDK2, CDK4, and CDK6, disrupting the orderly progression of the cell cycle.[5] Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), a critical step for entry into the S phase, thereby inducing a G1 arrest.[5] Furthermore, inhibition of CDK1 and CDK2 leads to arrest at the G2/M checkpoint.[4] This dual blockade of the cell cycle halts the proliferation of cancer cells.

Transcriptional Repression

A key feature of AT7519 is its potent inhibition of CDK9.[3] CDK9 is a component of the positive transcription elongation factor b (p-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for transcriptional elongation.[3][6] By inhibiting CDK9, AT7519 prevents RNA Pol II-mediated transcription, leading to a rapid depletion of short-lived mRNAs and their corresponding proteins.[3][6] This is particularly detrimental to cancer cells, which are often reliant on the high expression of anti-apoptotic proteins with short half-lives, such as Mcl-1 and XIAP.[3][7] The downregulation of these survival factors sensitizes cancer cells to apoptosis.

Modulation of GSK-3β Signaling

In addition to its effects on CDKs, AT7519 has been shown to induce the activation of Glycogen Synthase Kinase 3β (GSK-3β) by decreasing its inhibitory phosphorylation at serine 9.[3][8] This activation of GSK-3β appears to be independent of the inhibition of transcription and contributes to the pro-apoptotic activity of AT7519.[3]

Figure 1. Schematic of AT7519's dual mechanism of action on cell cycle and transcription.

In Vitro Pharmacological Properties

AT7519 has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of human cancer cell lines.

Kinase Inhibitory Profile

The inhibitory activity of AT7519 against a panel of CDKs and other kinases highlights its multi-targeted nature.

| Kinase Target | IC50 (nM) |

| CDK9/Cyclin T | <10 |

| CDK5/p35 | 13 |

| CDK2/Cyclin A | 47 |

| GSK-3β | 89 |

| CDK4/Cyclin D1 | 100 |

| CDK6/Cyclin D3 | 170 |

| CDK1/Cyclin B | 210 |

| CDK3/Cyclin E | 360 |

| Table 1: In vitro inhibitory activity of AT7519 against a panel of kinases. Data compiled from multiple sources.[9] |

Anti-proliferative and Pro-apoptotic Activity

AT7519 induces dose-dependent cytotoxicity in various cancer cell lines. For instance, in multiple myeloma (MM) cell lines, the IC50 values typically range from 0.5 to 2 µM after 48 hours of treatment.[3] This cytotoxic effect is accompanied by the induction of apoptosis, as evidenced by an increase in the sub-G1 cell population and positive Annexin V staining.[3][10] The induction of apoptosis is often observed within 12 to 24 hours of treatment and is associated with the cleavage of caspases-3, -8, and -9.[3]

In neuroblastoma cell lines with MYCN amplification, AT7519 shows enhanced potency, with a median LC50 value of 1.7 µmol/L compared to 8.1 µmol/L in MYCN single-copy cell lines.[10]

In Vivo Preclinical Efficacy

The anti-tumor activity of AT7519 has been evaluated in several xenograft models of human cancers, demonstrating significant efficacy.

Hematological Malignancies

In a human multiple myeloma xenograft mouse model, treatment with AT7519 resulted in significant tumor growth inhibition and a prolonged median overall survival (40 days in the treated group versus 27.5 days in the control group).[8]

Solid Tumors

In preclinical models of MYCN-amplified neuroblastoma, AT7519 treatment led to dose-dependent tumor growth inhibition.[10] In a transgenic mouse model of MYCN-driven neuroblastoma, AT7519 induced significant tumor regression, with an average tumor size reduction of 86% after 7 days of treatment.[10] Furthermore, in glioblastoma xenograft models, AT7519 significantly reduced tumor volume.[4]

| Cancer Model | Dosing Regimen | Outcome |

| Multiple Myeloma Xenograft | 15 mg/kg, i.p., daily for 5 days, 2 weeks | Significant tumor growth inhibition and increased survival |

| Neuroblastoma Xenograft (AMC711T) | 5, 10, or 15 mg/kg, i.p., daily, 5-days on/2-days off for 3 weeks | Dose-dependent tumor growth inhibition |

| Neuroblastoma (Th-MYCN transgenic) | 15 mg/kg, i.p., daily, 5-days on/2-days off for 3 weeks | 86% average tumor regression at day 7 |

| Glioblastoma Xenograft | Not specified | Significantly reduced tumor volume |

| Table 2: Summary of in vivo efficacy of AT7519 in various preclinical cancer models.[4][8][10] |

Pharmacokinetics

Pharmacokinetic studies in preclinical models have shown that AT7519 is rapidly absorbed and distributed to tumor tissues.[10] In a phase I clinical trial in patients with refractory solid tumors, AT7519 was administered as an intravenous infusion.[11] The pharmacokinetic profile showed modest interpatient variation with linear exposure at increasing doses.[11]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the pharmacological properties of AT7519.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of AT7519 on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of AT7519 in complete growth medium. Remove the old medium from the wells and add 100 µL of the AT7519 dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Figure 2. Workflow for determining cell viability using the MTT assay.

Western Blotting for Phosphorylated Proteins

This protocol allows for the detection of changes in the phosphorylation status of key proteins following AT7519 treatment.

-

Cell Lysis: Treat cells with AT7519 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., phospho-Rb, phospho-RNA Pol II) and the total protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of AT7519 on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with AT7519 for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by AT7519.

-

Cell Treatment and Harvesting: Treat cells with AT7519. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Summary and Future Perspectives

AT7519 is a promising multi-targeted CDK inhibitor with a unique dual mechanism of action that combines cell cycle arrest with transcriptional repression. Its potent preclinical activity in a range of cancer models, including those with poor prognoses like MYCN-amplified neuroblastoma and glioblastoma, provides a strong rationale for its continued clinical development.[10][12][13] Phase I clinical trials have been conducted, and further studies are warranted to fully evaluate its therapeutic potential, both as a single agent and in combination with other anti-cancer therapies.[2][11][14] The detailed protocols provided in this guide will aid researchers in further elucidating the pharmacological properties of AT7519 and exploring its potential applications in oncology.

References

-

Chen, H. et al. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. Cell Death & Disease 14, 25 (2023). Available at: [Link].

- Mahadevan, D. et al. A Dose Escalation, Pharmacokinetic and Pharmacodynamic Study of AT7519, a Cyclin-Dependent Kinase Inhibitor in Patients with Refractory Solid Tumors. Journal of Cancer 2, 295–302 (2011).

- Si, L. et al. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer 111, 2064–2071 (2014).

- Mahadevan, D. et al. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of Oncology 22, 2323–2331 (2011).

- Santo, L. et al. AT7519, a Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma VIA GSK3β. Blood 112, 917 (2008).

- Squires, M. S. et al. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics 8, 324–332 (2009).

- Santo, L. et al. AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene 29, 2325–2336 (2010).

- Cole, K. A. et al. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Molecular Cancer Therapeutics 10, 2284–2294 (2011).

- Squires, M. S. et al. AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics 9, 920–928 (2010).

- Siu, L. L. et al. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. Annals of Oncology 25, v1-v41 (2014).

- Squires, M. S. et al. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples. Molecular Cancer Therapeutics 9, 920–928 (2010).

- Chen, H. et al. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. astx.com [astx.com]

- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Deep Dive: AT7519 – Dual-Mechanism CDK Inhibitor

Executive Summary

AT7519 is a pyrazole-based, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs).[1] Unlike early-generation CDK inhibitors (e.g., flavopiridol) that suffered from narrow therapeutic windows, AT7519 was structurally optimized via fragment-based crystallography to improve potency and solubility.

Its therapeutic value lies in a "dual-hit" mechanism :

-

Cell Cycle Arrest: Blockade of CDK1, CDK2, and CDK4/6 prevents G1/S and G2/M transitions.[1]

-

Transcriptional Repression: Potent inhibition of CDK9 abrogates the phosphorylation of RNA Polymerase II (RNAP II), leading to the rapid depletion of short-lived anti-apoptotic proteins (Mcl-1, XIAP).[1][2]

Recent data (2023) has further expanded its pharmacodynamic profile to include the induction of pyroptosis via Gasdermin E (GSDME) cleavage, distinguishing it from pure apoptogens.[1]

Chemical Biology & Kinase Selectivity

AT7519 is a pan-CDK inhibitor but exhibits a distinct hierarchy of potency. It is most active against the transcriptional regulator CDK9 and the G1/S phase driver CDK5.[1]

Table 1: Kinase Selectivity Profile (Cell-Free Assays)

Data synthesized from Squires et al. and Astex Pharmaceuticals internal data.[1]

| Target Kinase | Complex Partner | IC50 (nM) | Biological Consequence |

| CDK9 | Cyclin T | < 10 | Transcriptional elongation block (RNAP II CTD) |

| CDK5 | p35 | 13 | neuronal/metastatic signaling inhibition |

| CDK2 | Cyclin A/E | 47 | S-phase entry blockade; Apoptosis |

| CDK4 | Cyclin D1 | 100 | G1 arrest (Rb-dependent) |

| CDK6 | Cyclin D3 | 170 | G1 arrest |

| CDK1 | Cyclin B | 210 | G2/M arrest |

| GSK3β | N/A | 89 | Modulation of glycogen synthesis/Wnt pathway |

Non-Target Kinases: AT7519 is highly selective; it shows >10 µM IC50 against a broad panel of non-CDK kinases (e.g., AKT, EGFR), reducing off-target toxicity risks common in multi-kinase inhibitors.

Mechanism of Action (MoA)

The compound functions by binding to the ATP-binding cleft of the CDK enzymes.[1] The critical differentiator for AT7519 is its ability to target CDK9.[1]

The CDK9/Mcl-1 Axis

-

Inhibition: AT7519 inhibits CDK9 (P-TEFb complex).[1]

-

Dephosphorylation: This prevents phosphorylation of the Carboxy-Terminal Domain (CTD) of RNA Polymerase II at Serine 2 (Ser2).[1]

-

Transcriptional Pause: mRNA elongation is stalled.[1]

-

Protein Depletion: Proteins with short half-lives, specifically Mcl-1 (a key survival factor in hematologic malignancies), are rapidly degraded by the proteasome because their mRNA is no longer being replenished.[1]

-

Apoptosis/Pyroptosis: The loss of Mcl-1 releases pro-apoptotic factors (BIM, NOXA), triggering mitochondrial outer membrane permeabilization (MOMP).[1]

Visualization: The AT7519 Signaling Cascade

Figure 1: Dual mechanism of AT7519 targeting both cell cycle progression and survival signaling via transcriptional repression.[1]

In Vitro Characterization Guide

For researchers initiating studies with AT7519, the following protocols are optimized to validate the compound's specific activity.

Protocol A: Biomarker Validation (Western Blot)

Objective: Confirm CDK9 target engagement via RNA Pol II status.[1] Cell Line Model: HCT116 (Solid tumor) or MM.1S (Multiple Myeloma).[1]

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow 16h recovery. -

Treatment: Treat with AT7519 at 100 nM, 250 nM, and 500 nM for 4 to 24 hours .

-

Note: Mcl-1 downregulation is time-sensitive; check at 4h and 24h.

-

-

Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate is essential to preserve Ser2 phosphorylation state).[1]

-

Antibodies:

-

Expected Result: Dose-dependent loss of p-Ser2 and Mcl-1, followed by appearance of Cleaved PARP.[1]

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Distinguish between G1 arrest (CDK4/6 effect) and G2/M arrest (CDK1 effect).[1]

-

Synchronization: Serum starve cells (0.1% FBS) for 24h to synchronize in G0/G1.

-

Release & Treat: Release into complete media containing AT7519 (200 nM) or DMSO.

-

Harvest: Collect cells at 24h. Fix in 70% ice-cold ethanol (dropwise while vortexing).

-

Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.

-

Analysis: Measure DNA content.[1][3] AT7519 typically causes a depletion of S-phase and accumulation in G2/M (due to CDK1 inhibition) and sub-G1 (apoptosis).[1]

In Vivo Pharmacology

Preclinical success with AT7519 relies on maintaining plasma concentrations above the IC90 for CDK9 (~150-200 nM) for sufficient duration to trigger apoptosis.[1]

Xenograft Workflow

Model: HCT116 Colorectal or MYCN-amplified Neuroblastoma.[1]

-

Implantation: SC injection of

cells in 50% Matrigel into flanks of BALB/c nude mice. -

Staging: Randomize when tumors reach ~100 mm³.[1]

-

Formulation:

-

Dosing Regimen:

-

Monitoring:

Pharmacokinetics (PK) Snapshot[1][5][6]

-

Tmax: ~0.5 - 1 hour (IV/IP).

-

Half-life (t1/2): ~1.1 hours (Plasma) vs ~3.0 hours (Tumor).[1]

-

Bioavailability: ~100% via IP route in mice.[1]

-

Clearance: Moderate; linear exposure observed up to 15 mg/kg.[1]

Clinical Translation & Safety Profile

Early-phase trials have highlighted specific Dose-Limiting Toxicities (DLTs) that researchers must anticipate when designing translational studies.

Key Clinical Findings (Phase I)

-

Recommended Phase II Dose (RP2D): ~27 mg/m² (IV infusion).[1][5]

-

Primary DLT: QTc Prolongation .

-

Secondary Toxicities: Mucositis, fatigue, neutropenia (consistent with anti-proliferative mechanism).[1]

-

Biomarker Confirmation: Skin biopsies from patients treated at RP2D showed reduced Rb phosphorylation and Ki67 staining, confirming target engagement in humans.[1]

References

-

Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[1][8] Molecular Cancer Therapeutics.[1]

-

Mahadevan, D., et al. (2011). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors.[9] Annals of Oncology.

-

Santo, L., et al. (2010). AT7519, A Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma via GSK-3β Activation and RNA Polymerase II Inhibition. Oncogene.

-

Dolman, E., et al. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma.[1] Clinical Cancer Research.

-

Zhang, H., et al. (2023). The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest.[1][3] Cell Death & Disease.[1]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AT-7519 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of AT7519: A Technical Guide

Executive Technical Summary

AT7519 is a potent, small-molecule multi-Cyclin Dependent Kinase (CDK) inhibitor derived from fragment-based drug discovery (FBDD).[1][2] Unlike early-generation pan-CDK inhibitors (e.g., flavopiridol) that suffered from poor physicochemical properties, AT7519 was engineered using X-ray crystallography to optimize ligand efficiency (LE) and pharmacokinetic profiles.

Its primary mechanism of action involves ATP-competitive inhibition of CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9. Crucially, its high potency against CDK9 (<10 nM) drives transcriptional inhibition via the dephosphorylation of RNA Polymerase II C-terminal domain (CTD), leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1.

This guide details the structural activity relationship (SAR) that transformed a low-affinity fragment hit into a clinical candidate, providing the rationale for specific molecular substitutions and the experimental protocols used to validate them.

The Fragment-Based Genesis

The discovery of AT7519 exemplifies the "Pyramid" fragment-based screening approach pioneered by Astex Pharmaceuticals. The process began not with a high-throughput screen of complex molecules, but with low-molecular-weight fragments.

The Evolution from Fragment to Lead

The initial screen identified an indazole scaffold. While this fragment bound to the CDK2 hinge region, it lacked potency and selectivity. The SAR evolution followed a distinct logic:

-

Scaffold Hop: The indazole was replaced with a pyrazole-3-carboxamide core. This maintained the donor-acceptor-donor hydrogen bond triad required for the hinge region (Glu81/Leu83 in CDK2) but offered better vectors for substitution.

-

Conformational Lock: Early amides at the 4-position were planar. Introduction of the 2,6-dichlorophenyl group forced the molecule into a non-planar "twisted" conformation, crucial for fitting the specific hydrophobic pocket of CDKs without steric clash.

-

Solubilization: The addition of a 4-piperidinyl group targeted the solvent-exposed region, dramatically improving aqueous solubility and bioavailability.

Figure 1: The stepwise evolution of AT7519 from a fragment hit to the final clinical candidate, highlighting critical structural modifications.

Detailed Structural Activity Relationship (SAR)

The potency of AT7519 is defined by three distinct pharmacophores interacting with the CDK ATP-binding site.

Region A: The Hinge Binder (Pyrazole Core)

The 1H-pyrazole-3-carboxamide motif is the anchor.

-

Interaction: Forms a bidentate hydrogen bond pair with the backbone residues of the kinase hinge (specifically Leu83 in CDK2).

-

SAR Insight: The shift from indazole to pyrazole allowed for substitution at the 4-position. The carboxamide group is essential; removing it or altering the H-bond donor/acceptor geometry results in a complete loss of hinge affinity.

Region B: The Hydrophobic "Twist" (2,6-Dichlorobenzamide)

This is the most critical SAR feature for potency.

-

Interaction: This moiety occupies the hydrophobic pocket behind the gatekeeper residue (Phe80 in CDK2).

-

Causality:

-

Unsubstituted/Monosubstituted (2-chloro): These analogs tend to adopt a planar conformation due to conjugation. This planarity causes a steric clash with the protein walls.

-

Di-substitution (2,6-dichloro): The steric bulk of the two chlorine atoms forces the amide bond out of plane, creating a twisted conformation relative to the pyrazole ring. This pre-organized conformation perfectly matches the shape of the binding pocket, minimizing the entropy penalty upon binding.

-

Region C: The Solvent Interface (Piperidine)

-

Interaction: The 4-piperidinyl group extends into the solvent-exposed channel.

-

SAR Insight: Early hydrophobic leads had poor solubility (<1 µg/mL). The basic nitrogen of the piperidine (pKa ~9-10) ensures the molecule is ionized at physiological pH, improving solubility to >10 mg/mL without disrupting the hinge binding.

Kinase Selectivity & Potency Profile[1]

AT7519 is a "pan-CDK" inhibitor but exhibits distinct selectivity windows. It is particularly potent against transcriptional CDKs (CDK9).

Table 1: Inhibitory Potency (IC50) of AT7519

| Target Kinase | IC50 (nM) | Biological Role |

| CDK9 / Cyclin T | < 10 | Transcriptional Elongation (RNA Pol II) |

| CDK5 / p35 | 13 | CNS Signaling / Cell Cycle |

| CDK2 / Cyclin A | 47 | S-phase Progression |

| CDK1 / Cyclin B | 210 | G2/M Transition |

| CDK4 / Cyclin D1 | 100 | G1/S Transition |

| GSK-3β | 89 | Glycogen Synthesis / Wnt Pathway |

| CDK3 | > 500 | G0/G1 Transition |

| CDK7 | > 10,000 | CAK / Transcription Initiation |

Data compiled from Wyatt et al. (2008) and Squires et al. (2009).[2][3]

Mechanism of Action: The Transcriptional Collapse

While AT7519 arrests the cell cycle via CDK1/2 inhibition, its cytotoxicity in cancers like Multiple Myeloma and Neuroblastoma is largely driven by CDK9 inhibition .

-

CDK9 Inhibition: AT7519 blocks P-TEFb (CDK9/Cyclin T).

-

RNA Pol II Dephosphorylation: Serine 2 (and Serine 5) on the C-terminal domain (CTD) of RNA Polymerase II are not phosphorylated.

-

Transcriptional Pause: RNA Pol II cannot elongate mRNA transcripts.

-

Mcl-1 Depletion: Short-lived anti-apoptotic proteins (Mcl-1, XIAP) degrade naturally but are not replenished due to the transcriptional block.

-

Apoptosis: The loss of Mcl-1 tips the balance toward pro-apoptotic factors (e.g., NOXA, BIM), triggering cell death.

Figure 2: The mechanistic cascade of AT7519. High potency against CDK9 leads to the specific downregulation of survival proteins like Mcl-1.

Experimental Protocols

To validate the SAR and potency described above, the following standardized protocols are recommended. These ensure reproducibility and eliminate artifacts common in kinase assays (e.g., ATP competition effects).

Protocol A: Radiometric Filter Binding Assay (CDK1/2)

Use this for precise IC50 determination of the lead compounds.

-

Buffer Preparation: Prepare a Kinase Assay Buffer containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM sodium orthovanadate, 1 mM DTT, and 0.1 mg/mL BSA.[4]

-

Enzyme Mix: Dilute recombinant CDK2/Cyclin A and CDK1/Cyclin B in the buffer. Add Histone H1 (0.12 mg/mL) as the substrate.

-

Compound Addition: Add AT7519 (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM). Keep final DMSO concentration <1%.[1]

-

Reaction Initiation: Initiate by adding 45 µM ATP spiked with [γ-33P]ATP (0.78 Ci/mmol). Note: The ATP concentration is critical; it should be near the Km of the kinase to ensure competitive inhibition is measured accurately.

-

Incubation: Incubate for 2-4 hours at 30°C.

-

Termination: Stop reaction with excess orthophosphoric acid (0.5% v/v).

-

Filtration: Transfer to Millipore MAPH filter plates. Wash 3x with phosphoric acid to remove unbound ATP.

-

Detection: Add scintillant and read on a scintillation counter (e.g., Packard TopCount).[4]

Protocol B: Cell-Based Biomarker Analysis (Western Blot)

Use this to confirm target engagement in vivo or in cellulo.

-

Treatment: Treat HCT116 or Multiple Myeloma cells with AT7519 (200 nM) for 4-6 hours.

-

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na₃VO₄).

-

Antibodies:

-

Primary Target: Anti-RNA Pol II Ser2 (phospho-specific). Loss of band indicates CDK9 inhibition.

-

Secondary Target: Anti-Rb (phospho-Ser807/811).[3] Loss of band indicates CDK4/6 inhibition.

-

Downstream: Anti-Mcl-1.

-

-

Validation: A decrease in p-RNA Pol II (Ser2) should precede the cleavage of PARP (apoptosis marker).

References

-

Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography."[1][2][5] Journal of Medicinal Chemistry, 51(16), 4986–4999.[1][2]

-

Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines."[2][3] Molecular Cancer Therapeutics, 8(2), 324-332.

-

Santo, L., et al. (2010). "AT7519, A novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition." Oncogene, 29(16), 2325–2336.[6]

-

Dolman, M. E., et al. (2014). "Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma." Clinical Cancer Research, 20(19).

Sources

- 1. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: In Vivo Implementation of AT7519 (CDK Inhibitor)

Introduction & Mechanism of Action

AT7519 is a potent, small-molecule multi-cyclin-dependent kinase (CDK) inhibitor.[1][2] Unlike selective CDK4/6 inhibitors, AT7519 exhibits a broad inhibitory profile against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 . This broad-spectrum activity allows it to target the cell cycle at multiple checkpoints while simultaneously inhibiting transcription via CDK9, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 .

Therapeutic Potential[2][3][4]

-

Primary Indications: Multiple Myeloma (MM), Neuroblastoma (MYCN-amplified), Colon Cancer, and Leukemia (CLL/AML).

-

Key Differentiator: Dual mechanism of cell cycle arrest (G0/G1 and G2/M) and transcriptional repression (CDK9 inhibition

RNA Pol II dephosphorylation).

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of AT7519 on cell cycle and transcriptional machinery.

Caption: AT7519 inhibits cell cycle CDKs (1, 2, 4,[3][4] 6) and transcriptional CDK9, driving arrest and apoptosis.

Formulation & Preparation

CRITICAL: AT7519 is available as a Free Base or a Hydrochloride (HCl) Salt . The formulation strategy depends entirely on the form you possess.

Protocol A: AT7519 Hydrochloride (Preferred for In Vivo)

The HCl salt is significantly more water-soluble and is the standard for intraperitoneal (IP) administration in mice.

-

Vehicle: 0.9% Saline (Sterile 0.9% NaCl).

-

Solubility: ~5 mg/mL (clear solution).[4]

-

Stability: Prepare fresh daily. Do not store aqueous solutions >24 hours.

Preparation Steps:

-

Weigh the required amount of AT7519 HCl powder.

-

Add a small volume of sterile saline (approx. 80% of final volume).

-

Vortex vigorously for 1-2 minutes until fully dissolved.

-

Adjust to final volume with saline.

-

Filter sterilize using a 0.22 µm PES syringe filter.

Protocol B: AT7519 Free Base (Alternative)

The free base is insoluble in water and requires organic co-solvents. Use this if the HCl salt is unavailable.

-

Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[3]

-

Preparation Order (Must be followed to avoid precipitation):

-

Dissolve AT7519 Free Base in 100% DMSO (10% of final volume). Vortex until clear.

-

Add PEG300 (40% of final volume). Vortex.

-

Add Tween 80 (5% of final volume). Vortex.

-

Slowly add warm (37°C) Saline (45% of final volume) while vortexing.

-

Experimental Design: In Vivo Efficacy

This section details the standard dosing regimens derived from validated xenograft studies (e.g., HCT116, MM.1S, Neuroblastoma).

Dosing Regimens

| Parameter | Standard Protocol | Aggressive Protocol | Notes |

| Route | IP (Intraperitoneal) | IV (Intravenous) | IP is most common for efficacy studies. |

| Dose Range | 5 – 15 mg/kg | 15 mg/kg | MTD in mice is approx. 15 mg/kg. |

| Schedule A | Q1D × 5 days, 2 days off | - | Mimics clinical "5 days on" cycle. |

| Schedule B | 3 times per week (M/W/F) | - | Maintenance dosing for >3 weeks. |

| Duration | 2 – 3 Weeks | 2 Weeks | Monitor body weight daily. |

Pharmacokinetics (PK) Profile (Mouse)

-

Tmax: ~0.5 – 1 hour (IP).

-

Half-life (t1/2): Plasma ~1.1 hours; Tumor ~3.0 hours .

-

Bioavailability: ~100% (IP vs IV).

-

Clearance: Moderate (55 mL/min/kg).

Step-by-Step Workflow: Efficacy Study

This workflow outlines the execution of a xenograft study using AT7519.

Caption: Workflow for AT7519 efficacy study from inoculation to pharmacodynamic analysis.

Detailed Protocol

-

Inoculation: Inject

cells (e.g., HCT116 or MM.1S) subcutaneously into the flank of immunocompromised mice (SCID or Nude). -

Staging: Allow tumors to reach 150–200 mm³ . Randomize mice into groups (Vehicle vs. AT7519 15 mg/kg).

-

Administration:

-

Calculate volume based on body weight (Standard: 10 mL/kg).

-

Example: For a 20g mouse, inject 200 µL of a 1.5 mg/mL solution to achieve 15 mg/kg.

-

-

Monitoring: Measure tumors via caliper (L × W²) every 2-3 days. Weigh mice daily. Stop treatment if body weight loss >15%.

-

Sampling (Critical for PD):

-

To validate mechanism, harvest tumors at 1, 4, and 24 hours after the last dose.

-

Flash freeze tumor samples in liquid nitrogen for Western Blot.

-

Fix separate samples in formalin for IHC (Caspase-3).

-

Pharmacodynamic (PD) Biomarkers

To confirm AT7519 is hitting its targets in vivo, assay the following biomarkers in tumor lysates.

| Target | Biomarker | Expected Change | Timepoint (Post-dose) |

| CDK2 | p-Rb (Thr821 / Ser780) | Decrease | 1 – 4 hours |

| CDK2 | p-NPM (Thr199) | Decrease | 1 – 4 hours |

| CDK1 | p-PP1 | Decrease | 4 – 24 hours |

| CDK9 | p-RNA Pol II (Ser2 / Ser5) | Decrease | 1 – 6 hours |

| Apoptosis | Cleaved Caspase-3 | Increase | 24 – 48 hours |

| Survival | Mcl-1 Protein | Decrease | 4 – 24 hours |

Expert Insight: The downregulation of Mcl-1 (via CDK9 inhibition) is often the most sensitive predictor of efficacy in hematological models (MM, AML). In solid tumors, p-Rb loss is the standard readout for cell cycle arrest.

Troubleshooting & Best Practices

-

Solubility Issues: If using the HCl salt and precipitation occurs, ensure the saline is at room temperature. If using the Free Base, ensure the DMSO stock is completely clear before adding PEG/Saline.

-

Toxicity: AT7519 can cause transient body weight loss. If weight loss exceeds 10%, introduce a "drug holiday" (skip 1 dose).

-

Vehicle Control: Always use the exact vehicle composition for the control group. If using the DMSO/PEG mix, the vehicle alone can sometimes cause mild irritation; saline is preferred for this reason.

References

-

Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[1][4] Molecular Cancer Therapeutics.[4][5]

-

Dolman, M. E., et al. (2015). Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. Clinical Cancer Research.

-

Santo, L., et al. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition.[1][5] Oncogene.

-

Mahadevan, D., et al. (2011). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of Oncology.

Sources

- 1. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kris.kl.ac.at [kris.kl.ac.at]

- 3. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: AT7519 Administration in Xenograft Mouse Models

Abstract & Mechanism of Action

AT7519 is a potent, small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1, CDK2, CDK4, CDK6, and CDK9 .[1][2][3] Unlike selective CDK4/6 inhibitors, AT7519 exerts a dual mechanism of cytotoxicity:[4]

-

Cell Cycle Arrest: Inhibition of CDK1/2/4/6 prevents the phosphorylation of Retinoblastoma protein (Rb), blocking the G1-to-S and G2-to-M phase transitions.

-

Transcriptional Repression: Inhibition of CDK9 (P-TEFb) prevents the phosphorylation of RNA Polymerase II (RNAPII) C-terminal domain (CTD). This suppresses the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1 and XIAP , triggering apoptosis.[4]

This guide details the validated protocols for formulating and administering AT7519 in murine xenograft models (e.g., Multiple Myeloma, Neuroblastoma, Colon Cancer) to ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

Compound Preparation & Formulation

One of the most common failure points in AT7519 in vivo studies is improper solubilization, leading to precipitation in the peritoneal cavity. AT7519 is available as a free base or a hydrochloride (HCl) salt.[1] The HCl salt is strongly recommended for saline-based formulations.

Option A: Saline Formulation (Preferred for HCl Salt)

Best for: Standard efficacy studies using AT7519 HCl.

-

Vehicle: 0.9% Sterile Saline.

-

Maximum Solubility: ~1.5 – 2.0 mg/mL.

-

Protocol:

-

Weigh the required amount of AT7519 HCl powder.

-

Add 0.9% saline slowly while vortexing.

-

Sonicate at room temperature for 10–15 minutes until the solution is clear.

-

Filter sterilize using a 0.22 µm PES syringe filter.

-

Stability: Prepare fresh daily. Do not store in solution for >24 hours.

-

Option B: Co-Solvent Formulation (For Free Base or High Dose)

Best for: High-concentration dosing (>15 mg/kg) or if using AT7519 Free Base.

-

Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[5]

-

Protocol:

-

Dissolve AT7519 stock powder in DMSO (10% of final volume). Vortex until fully dissolved.

-

Add PEG300 (40% of final volume) and vortex.

-

Add Tween 80 (5% of final volume) and vortex.

-

Slowly add 0.9% Saline (45% of final volume) while mixing. Note: Adding saline too quickly can cause precipitation.

-

Sonicate if minor turbidity occurs.

-

Experimental Design: Xenograft Models

The following parameters are validated for MM.1S (Multiple Myeloma) and AMC711T (Neuroblastoma) models.

Tumor Implantation

-

Mice Strain: SCID (Severe Combined Immunodeficient) or Nude (nu/nu) mice (6–8 weeks old).

-

Inoculum:

-

MM.1S:

cells in 100 µL matrix (50% serum-free RPMI / 50% Matrigel). -

Solid Tumors (HCT116):

cells in 100 µL PBS.

-

-

Site: Subcutaneous (SC) injection into the right flank.

-

Randomization: Initiate treatment when tumors reach a mean volume of 150–200 mm³ .

Dosing Regimens

AT7519 has a narrow therapeutic window; exceeding the Maximum Tolerated Dose (MTD) leads to rapid weight loss and intestinal toxicity.

| Parameter | Standard Efficacy Protocol | Aggressive / Regression Protocol |

| Dose | 15 mg/kg | 9.1 mg/kg (BID) or 15 mg/kg (QD) |

| Route | Intraperitoneal (IP) | Intraperitoneal (IP) |

| Schedule | 5 Days On / 2 Days Off (Weekly) | BID (Twice Daily) or Q1D x 5 |

| Duration | 3 – 4 Weeks | 2 Weeks |

| Volume | 10 mL/kg (e.g., 200 µL for 20g mouse) | 10 mL/kg |

Critical Safety Check: Monitor body weight daily. If weight loss exceeds 15% , initiate a "drug holiday" (stop dosing) until weight recovers to within 5% of baseline.

Pharmacodynamic (PD) Biomarkers

To validate target engagement, harvest tumors 4–6 hours post-final dose.

| Target Pathway | Biomarker | Assay Method | Expected Change |

| CDK2 / Cell Cycle | Phospho-NPM (Thr199) | IHC / Western | Decrease |

| CDK2 / Cell Cycle | Phospho-Rb (Ser807/811) | Western Blot | Decrease |

| CDK9 / Transcription | Phospho-RNAPII (Ser2/Ser5) | Western Blot | Decrease |

| Apoptosis | Cleaved Caspase-3 | IHC | Increase |

| Apoptosis | Mcl-1 Protein | Western Blot | Decrease |

Note on GSK-3β: Unlike many kinase inhibitors, AT7519 induces dephosphorylation (activation) of GSK-3β at Ser9.[4]

Visualizations

Mechanism of Action Pathway

Caption: Dual mechanism of AT7519 inducing cell cycle arrest via CDK1/2 and apoptosis via CDK9-mediated Mcl-1 depletion.

In Vivo Experimental Workflow

Caption: Step-by-step workflow for AT7519 xenograft efficacy studies.

References

-

Santo, L. et al. (2010). AT7519, A Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma via GSK-3β Activation and RNA Polymerase II Inhibition. Oncogene.[6]

-

Dolman, E. et al. (2014). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma.[6] Clinical Cancer Research.

-